molecular formula C15H14N2O3 B11815850 2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine

2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine

Cat. No.: B11815850
M. Wt: 270.28 g/mol
InChI Key: QCNCSCYGCDFQGQ-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine is a heterocyclic compound that features a benzoxazole core structure Benzoxazole derivatives are known for their diverse pharmacological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine typically involves the reaction of 2,5-dimethoxyaniline with a suitable benzoxazole precursor. One common method includes the cyclization of 2,5-dimethoxyaniline with o-aminophenol under acidic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated benzoxazole derivatives.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) and decrease the expression of nuclear factor-κB (NF-κB) in certain cell lines . These interactions can lead to neuroprotective effects and modulation of apoptosis-related pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 2 and 5 positions of the phenyl ring enhances its reactivity and potential pharmacological activities compared to other benzoxazole derivatives.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C15H14N2O3/c1-18-10-4-6-13(19-2)11(8-10)15-17-12-7-9(16)3-5-14(12)20-15/h3-8H,16H2,1-2H3

InChI Key

QCNCSCYGCDFQGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=C(O2)C=CC(=C3)N

Origin of Product

United States

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